molecular formula C16H19ClSi B126151 tert-Butylchlorodiphenylsilane CAS No. 58479-61-1

tert-Butylchlorodiphenylsilane

Cat. No. B126151
CAS RN: 58479-61-1
M. Wt: 274.86 g/mol
InChI Key: MHYGQXWCZAYSLJ-UHFFFAOYSA-N
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Patent
US05068386

Procedure details

12.2 g (0.5 mol) magnesium was introduced into a 500 mL four-neck flask equipped with a reflux condenser, addition funnel, thermometer, and stirring rod. After drying under a nitrogen atmosphere, the tert-butyl Grignard reagent was prepared by the addition of 250 mL tetrahydrofuran and 46.3 g (0.5 mol) t-butyl chloride with stirring. To this was added 0.45 g (0.005 mol) copper cyanide at room temperature, and 126.6 g (0.5 mol) diphenyldichlorosilane was then dripped in while stirring. The system temperature rose to 50 degrees Centigrade. After heating and stirring under reflux for 5 hours, the addition of 100 mL hexane, filtration, distillation of the solvent, and continuing with distillation in vacuo gave 103 g (yield =75%) tert-butyldiphenylchlorosilane.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
126.6 g
Type
reactant
Reaction Step Three
Quantity
0.45 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].O1CCCC1.[C:7](Cl)([CH3:10])([CH3:9])[CH3:8].[C:12]1([Si:18]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)(Cl)[Cl:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>[Cu](C#N)C#N.CCCCCC>[C:7]([Si:18]([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[Cl:19])([CH3:10])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
46.3 g
Type
reactant
Smiles
C(C)(C)(C)Cl
Step Two
Name
Quantity
12.2 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
126.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
Step Four
Name
Quantity
0.45 g
Type
catalyst
Smiles
[Cu](C#N)C#N
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
thermometer, and stirring rod
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser, addition funnel
CUSTOM
Type
CUSTOM
Details
After drying under a nitrogen atmosphere
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
rose to 50 degrees Centigrade
TEMPERATURE
Type
TEMPERATURE
Details
After heating
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
continuing with distillation in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)[Si](Cl)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 103 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.